molecular formula C19H33NO3 B14798702 Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate

Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate

Cat. No.: B14798702
M. Wt: 323.5 g/mol
InChI Key: TXSOKKPOIULNCO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a tert-butyl ester, a cyclopentylmethyl group, and a piperidin-1-ylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopentylmethyl halide.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or esters.

Scientific Research Applications

Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-oxo-4-piperidin-1-ylbutanoate: Lacks the cyclopentylmethyl group.

    Cyclopentylmethyl 4-oxo-4-piperidin-1-ylbutanoate: Lacks the tert-butyl ester group.

    Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylpropanoate: Differs in the length of the carbon chain.

Uniqueness

Tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate is unique due to the presence of both the cyclopentylmethyl group and the tert-butyl ester group, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 3-(cyclopentylmethyl)-4-oxo-4-piperidin-1-ylbutanoate

InChI

InChI=1S/C19H33NO3/c1-19(2,3)23-17(21)14-16(13-15-9-5-6-10-15)18(22)20-11-7-4-8-12-20/h15-16H,4-14H2,1-3H3

InChI Key

TXSOKKPOIULNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)N2CCCCC2

Origin of Product

United States

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